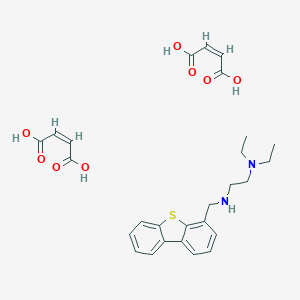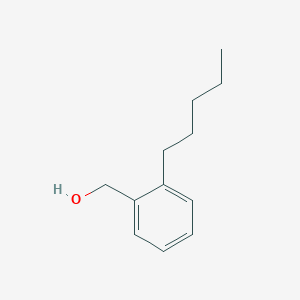
(2-Pentylphenyl)methanol
Vue d'ensemble
Description
(2-Pentylphenyl)methanol, also known as 2-PPM, is a chemical compound that belongs to the family of phenylmethanols. It is widely used in the chemical industry as a flavoring agent, fragrance, and as an intermediate in the synthesis of other organic compounds. In recent years, there has been an increasing interest in the scientific community to study the potential applications of 2-PPM in different fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of (2-Pentylphenyl)methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, it has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been reported to activate the Nrf2/ARE pathway, which is responsible for the regulation of oxidative stress and inflammation.
Effets Biochimiques Et Physiologiques
(2-Pentylphenyl)methanol has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Pentylphenyl)methanol in lab experiments is its relatively low toxicity compared to other compounds. It is also readily available and can be synthesized using simple methods. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for research on (2-Pentylphenyl)methanol. One area of interest is its potential use as a chemopreventive agent for cancer. Another area is its potential as a biopesticide for agricultural applications. Additionally, further studies are needed to elucidate the mechanisms of action of (2-Pentylphenyl)methanol and to identify its molecular targets.
Applications De Recherche Scientifique
(2-Pentylphenyl)methanol has been extensively studied for its potential applications in various fields. In medicine, it has been reported to possess anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have an inhibitory effect on the growth of human breast cancer cells and to induce apoptosis in cancer cells. In agriculture, (2-Pentylphenyl)methanol has been found to have insecticidal and fungicidal properties, making it a potential candidate for use as a biopesticide. In environmental science, it has been investigated for its ability to remove heavy metals from contaminated water.
Propriétés
Numéro CAS |
110683-66-4 |
|---|---|
Nom du produit |
(2-Pentylphenyl)methanol |
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
(2-pentylphenyl)methanol |
InChI |
InChI=1S/C12H18O/c1-2-3-4-7-11-8-5-6-9-12(11)10-13/h5-6,8-9,13H,2-4,7,10H2,1H3 |
Clé InChI |
QEFLAMNANSNAKU-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=CC=C1CO |
SMILES canonique |
CCCCCC1=CC=CC=C1CO |
Synonymes |
Benzenemethanol, 2-pentyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

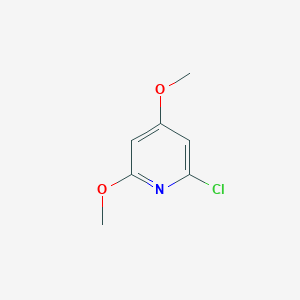
![Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-](/img/structure/B11226.png)
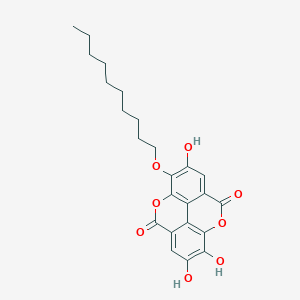
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
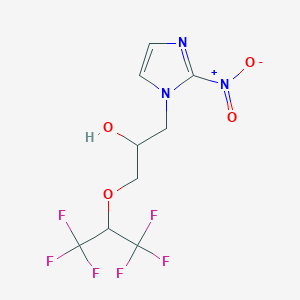
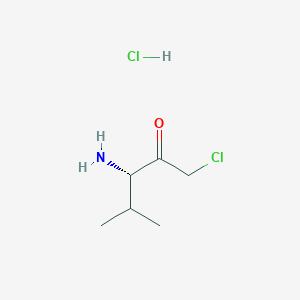
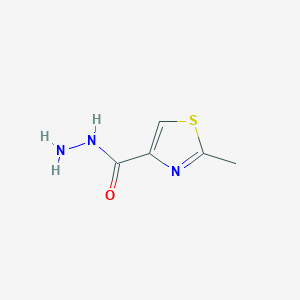
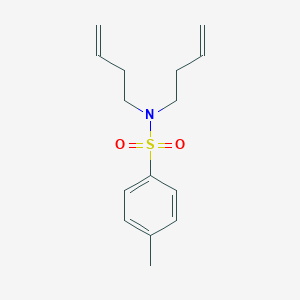
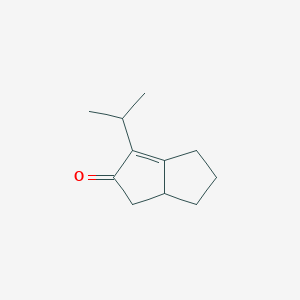



![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B11251.png)
